2-(Chloromethyl)oxetane

Overview

Description

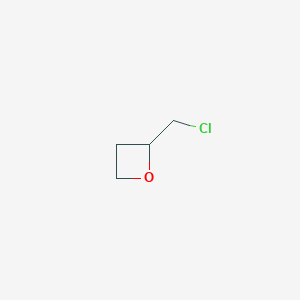

2-(Chloromethyl)oxetane is a useful research compound. Its molecular formula is C4H7ClO and its molecular weight is 106.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Elastomeric Properties

2-(Chloromethyl)oxetane is utilized in the synthesis of elastomeric polymers. It undergoes polymerization to form poly[this compound], which exhibits similar reactivity to polyepichlorophydrin, a well-known elastomer. The polymer demonstrates notable reactivity, especially towards benzoate ion, making it a candidate for various industrial applications (Wicks & Tirrell, 1990).

Intermediate for Derivative Synthesis

The molecule serves as a convenient intermediate for the preparation of various derivatives due to its multiple reactive sites, including chlorine atoms and the oxetane ring. This versatility enables the conversion into compounds like 1,3-dioxanes and alkoxymethyloxetanes, expanding its utility in chemical synthesis (Zarudii et al., 1985).

Interaction with Alkylaluminum Compounds

This compound and its derivatives show interesting reactions when mixed with alkylaluminum compounds. These reactions typically result in ring-opening and the formation of different alcohol derivatives, indicating potential use in organic synthesis and materials science (Miller, 1968).

Use in Liquid Crystalline Polymers

This compound is also a key monomer in the creation of liquid crystalline copolyethers. When copolycondensed with various diphenols under specific conditions, it forms copolyethers that exhibit mesomorphism. These properties are critical in the field of advanced materials, particularly in liquid crystal technology (Hurduc et al., 1993).

Radiation Studies

Poly-3,3-bis(chloromethyl)oxetane has been studied for its behavior under electron beam and ultraviolet light irradiation. The observed ESR spectra and radical formation mechanisms under these conditions provide insights into the material's stability and reactivity, which can be applied in fields like radiation chemistry and materials science (Tsuji et al., 1970).

Heterocyclic Compound Synthesis

Oxetanes, including this compound, are increasingly used as intermediates in the synthesis of heterocyclic compounds. They are valuable for their strategic manipulations in organic synthesis, such as ring expansion and C-2 functionalization (Malapit & Howell, 2015).

Mechanism of Action

Target of Action

2-(Chloromethyl)oxetane, also known as 2-chloroMethyloxetane, is a synthetic organic compound Oxetanes in general have been employed to improve drugs’ physicochemical properties .

Mode of Action

It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .

Biochemical Pathways

Oxetane rings can be formed through various chemical reactions, including ring-closing approaches and [2+2] cycloadditions . These processes form both C−C and C−O bonds .

Pharmacokinetics

Oxetanes are considered more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Action Environment

The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .

Properties

IUPAC Name |

2-(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-4-1-2-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJUELTVQKBEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621919 | |

| Record name | 2-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45377-87-5 | |

| Record name | 2-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

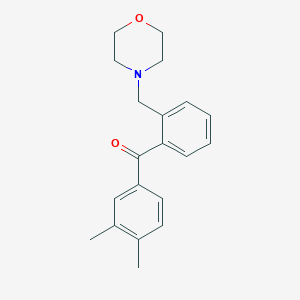

![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)